molecular formula C11H12BrN3OS B10812383 5-(3-Bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-Bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10812383
M. Wt: 314.20 g/mol
InChI Key: JFEBTANALIHFDD-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C11H12BrN3OS and its molecular weight is 314.20 g/mol. The purity is usually 95%.
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Biological Activity

5-(3-Bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 397878-17-0) is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. The incorporation of a thione group enhances their pharmacological potential, making them candidates for various therapeutic applications. This article reviews the biological activities associated with this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}BrN3_3OS. The structure features a triazole ring substituted with a bromomethoxybenzyl group and a methyl group at specific positions.

Property Value
Molecular Weight300.20 g/mol
DensityNot specified
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. In studies involving various triazole compounds, including those similar to this compound:

  • Antibacterial Effects : Compounds in this class have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated up to 85% inhibition of bacterial growth at certain concentrations .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied:

  • Mechanisms of Action : Compounds like this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. Reports indicate that triazole derivatives can inhibit tumor growth by more than 75% in specific cancer models .

Anti-inflammatory Activity

Triazoles have exhibited anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects against inflammatory diseases .

Antioxidant Activity

The antioxidant capabilities of triazoles are also noteworthy:

  • Free Radical Scavenging : Research indicates that certain triazole derivatives can scavenge free radicals effectively. For example, related compounds achieved an 85% free radical scavenging effect at low concentrations .

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

  • Study on Antimicrobial Activity : A study synthesized multiple triazole derivatives and screened them against various bacterial strains. The results showed that specific compounds exhibited potent antibacterial activity comparable to standard antibiotics .
  • Anticancer Evaluation : In vitro studies demonstrated that certain triazole derivatives could significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50_{50} values indicating substantial potency .

Properties

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H12BrN3OS/c1-15-10(13-14-11(15)17)6-7-3-4-9(16-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,17)

InChI Key

JFEBTANALIHFDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CC2=CC(=C(C=C2)OC)Br

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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